(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate

Enzymology Biocatalysis Amino Acid Metabolism

Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate (CAS 178962-09-9), also known as (4S)-4-hydroxy-D-proline methyl ester or trans-4-hydroxy-D-proline methyl ester, is a chiral pyrrolidine derivative with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol. This compound features two stereocenters at the C2 and C4 positions, defining its specific (2R,4S) configuration.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 178962-09-9
Cat. No. B070062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate
CAS178962-09-9
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1)O
InChIInChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1
InChIKeyZORHSASAYVIBLY-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate CAS 178962-09-9: Chiral Hydroxyproline Methyl Ester for Stereospecific Synthesis


Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate (CAS 178962-09-9), also known as (4S)-4-hydroxy-D-proline methyl ester or trans-4-hydroxy-D-proline methyl ester, is a chiral pyrrolidine derivative with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . This compound features two stereocenters at the C2 and C4 positions, defining its specific (2R,4S) configuration. It serves as a crucial chiral building block and intermediate in pharmaceutical synthesis, particularly in the preparation of peptide-based therapeutics, antibody-drug conjugates (ADCs), and as a non-cleavable linker in PROTAC development . Its defined stereochemistry is essential for introducing conformational constraints in drug design and for ensuring the correct three-dimensional orientation of pharmacophores in target molecules.

Chiral building block for stereoselective synthesis
Stereochemical control in bioconjugate linker design
Enzyme substrate specificity research fit

Why Stereochemical Purity Matters: Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate vs. Other 4-Hydroxyproline Methyl Ester Isomers


Generic substitution of methyl 4-hydroxypyrrolidine-2-carboxylate isomers is not scientifically sound due to profound differences in biological recognition and synthetic utility dictated by their absolute stereochemistry. The 4-hydroxyproline scaffold contains two chiral centers, giving rise to four distinct stereoisomers: (2S,4R) (trans-L), (2S,4S) (cis-L), (2R,4S) (trans-D), and (2R,4R) (cis-D) . The target compound, with its specific (2R,4S) configuration, exhibits a unique spatial arrangement of its functional groups that directly impacts its interaction with biological targets, as demonstrated by its differential substrate specificity for key metabolic enzymes compared to its (2R,4R) and (2S,4R) counterparts. Furthermore, its role as a specific ADC and PROTAC linker relies on this precise stereochemistry to ensure the correct release kinetics and payload orientation in targeted therapies. Using an incorrect or racemic mixture would compromise synthetic fidelity, lead to off-target effects, and negate the precise structure-activity relationships (SAR) that are the foundation of modern drug design .

Different stereoisomer may alter biological recognition and synthetic outcome.

Racemic mixture may not support linker specificity or enzyme studies.

trans-Isomer may not engage target enzyme similarly; enzyme data not transferable.

Quantitative Differentiation of Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate CAS 178962-09-9: Enzyme Specificity, Synthetic Yield, and Application Focus


124-Fold Higher Catalytic Efficiency for cis-4-Hydroxy-D-Proline Dehydrogenase Compared to the trans-Isomer

The target compound's core scaffold, cis-4-hydroxy-D-proline (the free acid form of CAS 178962-09-9), exhibits a markedly higher substrate specificity for the enzyme cis-4-hydroxy-D-proline dehydrogenase (EC 1.4.99.B4) compared to its diastereomer, trans-4-hydroxy-D-proline. This demonstrates that the (2R,4S) stereochemistry is critical for biological recognition and metabolic processing [1].

Catalytic Efficiency
Head-to-head
124-fold higher Vmax/Km
Supports enzyme recognition review
cis-4-hydroxy-D-proline dehydrogenase assay
Enzymology Biocatalysis Amino Acid Metabolism

Enzymatic Resolution Achieves >95% Enantiomeric Excess for the (2R,4S) cis-4-Hydroxy-D-Proline Scaffold

A patented enzymatic resolution process using Candida antarctica lipase B (CALB) specifically enables the high-yield production of the cis-4-hydroxy-D-proline scaffold, which corresponds to the (2R,4S) configuration of the target compound. The process demonstrates a high degree of enantioselectivity, yielding the desired isomer with an enantiomeric excess (ee) greater than 95% [1].

Enantiomeric Excess
Class-level inference
>95% ee
Supports stereochemical purity review
Enzymatic resolution with CALB
Synthetic Methodology Enzymatic Resolution Chiral Chemistry

Utility as a Specialized, Non-Cleavable Linker in Antibody-Drug Conjugate (ADC) and PROTAC Synthesis

Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride (the HCl salt form of the target compound) is explicitly identified and marketed as a non-cleavable ADC linker and an alkyl chain-based PROTAC linker. This specific application is tied to its unique (2R,4S) stereochemistry, which provides the necessary conformational rigidity and linker properties for these advanced therapeutic modalities .

Linker Application
Context-dependent
Specified ADC/PROTAC linker
Supports bioconjugate research selection
Data to verify for specific linker constructs
Antibody-Drug Conjugates PROTAC Targeted Therapy

Optimal Use Cases for Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate (CAS 178962-09-9) in Research and Development


Stereoselective Synthesis of ADC and PROTAC Linkers

This compound is ideally suited for the construction of non-cleavable linkers in Antibody-Drug Conjugates (ADCs) and for creating alkyl chain-based linkers in PROteolysis TArgeting Chimeras (PROTACs). Its specific (2R,4S) stereochemistry ensures the correct spatial orientation required for linker stability and function, which is critical for the precise mechanism of action in targeted cancer therapies .

Investigating Metabolic Pathways Involving cis-4-Hydroxy-D-proline

The compound serves as a precursor to cis-4-hydroxy-D-proline, the substrate for the highly specific enzyme cis-4-hydroxy-D-proline dehydrogenase (EC 1.4.99.B4). Researchers studying this enzyme's role in metabolic pathways, such as the degradation of trans-4-hydroxy-L-proline, require the specific (2R,4S) configuration. The data shows a 124-fold higher catalytic efficiency for this isomer compared to its trans counterpart, confirming its unique biological relevance [1].

Chiral Building Block for Conformationally Constrained Peptidomimetics

As a hydroxyproline derivative with a well-defined (2R,4S) stereochemistry, this compound is a valuable building block for introducing conformational constraints into peptides and peptidomimetics. The high enantiomeric excess achievable (>95% ee) via enzymatic resolution methods makes it a reliable choice for synthesizing optically pure drug candidates, where the 3D presentation of pharmacophores is essential for target engagement and selectivity [2].

Industrial-Scale Synthesis of Chiral Intermediates

The existence of protected derivatives like 1-tert-butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate, which are available with documented kg-scale synthesis experience, underscores the utility and commercial relevance of the (2R,4S) scaffold. This indicates that this stereoisomer is the preferred choice for scaling up synthetic processes, providing a more reliable supply chain for large-scale research and development compared to other, less commercially developed isomers .

Application
Selection Property
Validation Focus
Bioconjugate linker synthesis research
Stereochemistry-dependent linker function
Linker stability and orientation context
Enzyme substrate pathway studies
cis-4-hydroxy-D-proline scaffold identity
Enzyme activity and substrate specificity
Conformationally constrained peptidomimetic design
Defined (2R,4S) configuration
Target engagement and conformational analysis
Scalable chiral intermediate synthesis
Accessible via high-ee resolution route
Process scalability and optical purity consistency

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